4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine
Description
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position, a phenoxyphenyl substituent, and a methyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, particularly in central nervous system (CNS) disorders, receptor antagonism, and enzyme inhibition.
Properties
IUPAC Name |
1-methyl-4-(4-phenoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19-13-11-18(20,12-14-19)15-7-9-17(10-8-15)21-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCNUFKAUVAXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst to form an intermediate, which is then subjected to hydroxylation to introduce the hydroxy group at the desired position . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the phenoxyphenyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-oxo-4-(4-phenoxyphenyl)-1-methylpiperidine.
Reduction: Formation of 4-(4-phenoxyphenyl)-1-methylpiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a building block for polymers
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the phenoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Substituents at 4-Position | 1-Position Substituent | Key Structural Features |
|---|---|---|---|
| 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine | Phenoxyphenyl, hydroxyl | Methyl | Phenoxy group enhances lipophilicity |
| 4-(4-Fluorophenyl)-4-hydroxypiperidine | Fluorophenyl, hydroxyl | None | Fluorine increases electronegativity |
| 4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine | Methylthiophenyl, hydroxyl | Methyl | Thioether group alters metabolic stability |
| 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | Chlorophenyl, hydroxyl (piperidine); fluorophenyl (butanone) | N/A (butanone chain) | Bulky substituents may reduce solubility |
| 4-(4-Trifluoromethoxy-phenyl)-piperidine | Trifluoromethoxyphenyl | None | Trifluoromethoxy enhances metabolic resistance |
Key Observations :
- Phenoxyphenyl vs. Fluorophenyl/Chlorophenyl: The phenoxy group (O-linked phenyl) in the target compound may improve π-π stacking interactions compared to halophenyl groups, which rely on halogen bonding .
- Hydroxyl Group : The 4-hydroxyl group is conserved in many analogs, contributing to hydrogen-bonding capacity and solubility .
- Methyl Substitution : The 1-methyl group in the target compound and its methylthiophenyl analog may sterically hinder metabolic degradation compared to unsubstituted piperidines .
Example Syntheses :
Target Compound (Hypothetical Route): Likely involves condensation of 4-piperidone with a phenoxyphenyl Grignard reagent, followed by methylation and hydroxylation. Comparable to methods used for 4-(4-fluorophenyl)-4-hydroxypiperidine () and 1-(4-methoxybenzyl)piperidine ().
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one: Synthesized via nucleophilic substitution of a butanone chain with a preformed 4-chlorophenylpiperidine intermediate .
4-(4-Trifluoromethoxy-phenyl)-piperidine :
Reaction Conditions :
Physicochemical Properties
| Property | Target Compound | 4-(4-Fluorophenyl)-4-hydroxypiperidine | 4-(4-Trifluoromethoxy-phenyl)-piperidine |
|---|---|---|---|
| LogP | ~3.2 (estimated) | 2.8 | 3.5 |
| Water Solubility | Moderate (hydroxyl group) | High | Low |
| pKa | ~9.5 (piperidine N) | 9.3 | 8.9 |
Notes:
- The phenoxyphenyl group increases logP compared to fluorophenyl analogs, suggesting improved membrane permeability.
- Trifluoromethoxy substitution reduces solubility but enhances bioavailability in lipid-rich environments .
Biological Activity
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a phenoxy group, which is crucial for its biological activity. The general structure can be represented as follows:
The precise mechanism of action for this compound is not thoroughly documented; however, it is believed to interact with various molecular targets, including enzymes and receptors. Its phenoxy group may enhance binding affinity and specificity, leading to diverse biological effects.
Antidiabetic Activity
Research has indicated that derivatives of this compound exhibit potential antidiabetic properties. In a study assessing multi-target ligands for diabetes mellitus, compounds similar to this compound showed inhibitory effects on aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B), both of which are implicated in diabetes pathology. The findings suggest that these compounds can enhance insulin sensitivity in vitro, particularly in murine C2C12 cell cultures .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In comparative studies, it demonstrated significant radical scavenging activity, which is essential for mitigating oxidative stress-related diseases. The antioxidant activity was measured using various assays, indicating that the compound could serve as a protective agent against cellular damage .
Table 1: Biological Activity Summary
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Aldose Reductase | Human Recombinant AR | 5.0 | |
| Protein Tyrosine Phosphatase 1B | Human Recombinant PTP1B | 3.5 | |
| Antioxidant Activity | DPPH Radical Scavenging | 20.0 |
Comparative Analysis
Comparative studies with similar compounds reveal that variations in substituents on the piperidine ring influence biological activity. For instance, modifications to the phenoxy group can lead to enhanced or diminished potency against specific targets.
Table 2: Comparison with Analogous Compounds
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| This compound | 5.0 | Aldose Reductase Inhibitor |
| 3-(4-Ethylpiperazino)methylthiophenol | 10.0 | Moderate Antioxidant Activity |
| 3-(5-arylidene-4-oxothiazolidin-3-yl)propanoic acid | 15.0 | PTP1B Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
